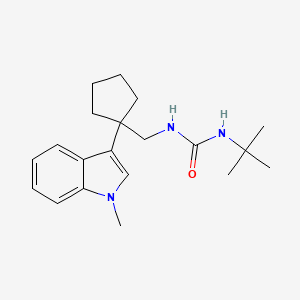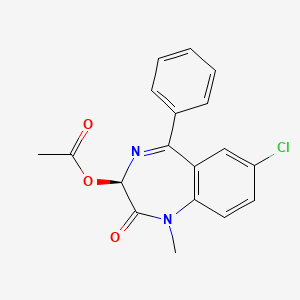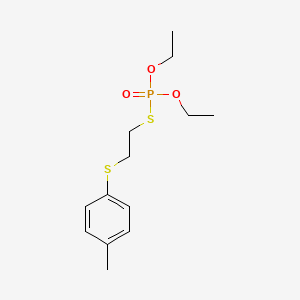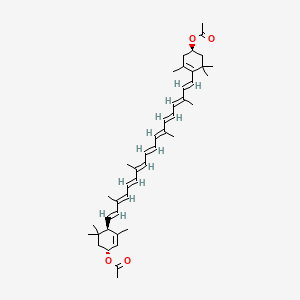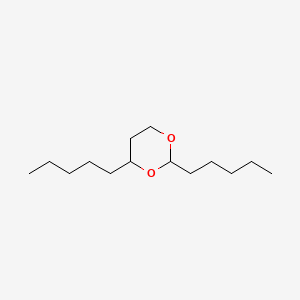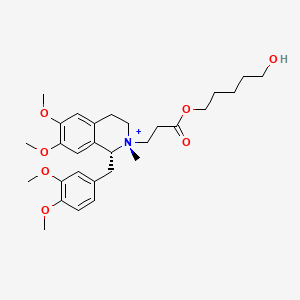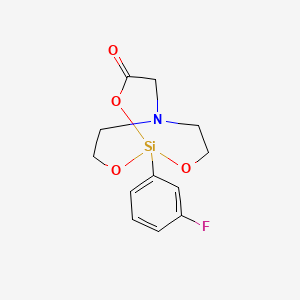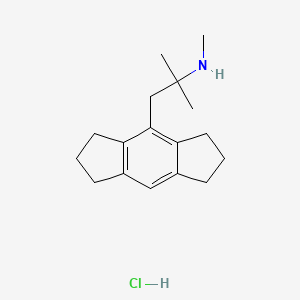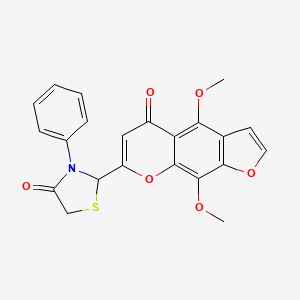
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furobenzopyran core with methoxy and oxo substituents, along with a thiazolidinone ring and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone can be compared with other furobenzopyran and thiazolidinone derivatives.
- Similar compounds include those with different substituents on the furobenzopyran core or variations in the thiazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
| 201747-37-7 | |
Fórmula molecular |
C22H17NO6S |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
2-(4,9-dimethoxy-5-oxofuro[3,2-g]chromen-7-yl)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17NO6S/c1-26-18-13-8-9-28-19(13)21(27-2)20-17(18)14(24)10-15(29-20)22-23(16(25)11-30-22)12-6-4-3-5-7-12/h3-10,22H,11H2,1-2H3 |
Clave InChI |
NGOYBOCVOWFEPD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C4N(C(=O)CS4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


